molecular formula C5H9ClN2OS B1408575 5-(2-Aminoethyl)thiazol-2-ol hydrochloride CAS No. 1806489-82-6

5-(2-Aminoethyl)thiazol-2-ol hydrochloride

Cat. No.: B1408575
CAS No.: 1806489-82-6
M. Wt: 180.66 g/mol
InChI Key: CTEBDXHSJSKCEO-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)thiazol-2-ol hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the aminoethyl group enhances its reactivity and potential for forming various derivatives.

Mechanism of Action

    Target of action

    Thiazole compounds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

    Biochemical pathways

    Thiazole compounds can interact with a variety of biochemical pathways, again depending on their specific structure and the biological system in which they are acting

Biochemical Analysis

Biochemical Properties

5-(2-Aminoethyl)thiazol-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of proteins involved in signaling pathways. Additionally, it can affect the transcription of specific genes, thereby altering protein synthesis and cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, it can interact with DNA or RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, impacting overall health and cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may participate in the synthesis or degradation of specific metabolites, altering their concentrations within the cell. These interactions can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity. The compound may be actively transported into cells or passively diffuse across membranes, depending on its chemical properties .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride typically involves the reaction of 2-bromoethanol with thiourea under basic conditions to form the thiazole ring . The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide as the base. The resulting thiazole compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)thiazol-2-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

5-(2-Aminoethyl)thiazol-2-ol hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminoethyl)thiazol-2-ol hydrochloride is unique due to its combination of the thiazole ring and the aminoethyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

5-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-7-5(8)9-4;/h3H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEBDXHSJSKCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=O)N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Aminoethyl)thiazol-2-ol hydrochloride
Reactant of Route 2
5-(2-Aminoethyl)thiazol-2-ol hydrochloride
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5-(2-Aminoethyl)thiazol-2-ol hydrochloride
Reactant of Route 4
5-(2-Aminoethyl)thiazol-2-ol hydrochloride
Reactant of Route 5
5-(2-Aminoethyl)thiazol-2-ol hydrochloride
Reactant of Route 6
5-(2-Aminoethyl)thiazol-2-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.